[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine

Medicinal Chemistry Physicochemical Properties SAR

[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine (CAS 1342186-46-2; MF: C₉H₁₅N₃; MW: 165.24) is a synthetic secondary amine belonging to the 2-aminomethylpyrimidine class. It features a 4-ethyl-6-methyl substituted pyrimidine core linked to an N-methylaminomethyl side chain, a specific substitution pattern distinct from more common 4,6-dimethyl or primary amine analogs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13314671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=C1)C)CNC
InChIInChI=1S/C9H15N3/c1-4-8-5-7(2)11-9(12-8)6-10-3/h5,10H,4,6H2,1-3H3
InChIKeyFQDPCNZRMONIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine: A Differentiated Pyrimidine-2-methylamine Building Block for Agrochemical and Pharmaceutical Research


[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine (CAS 1342186-46-2; MF: C₉H₁₅N₃; MW: 165.24) is a synthetic secondary amine belonging to the 2-aminomethylpyrimidine class . It features a 4-ethyl-6-methyl substituted pyrimidine core linked to an N-methylaminomethyl side chain, a specific substitution pattern distinct from more common 4,6-dimethyl or primary amine analogs. As supplied by specialty chemical vendors, its typical minimum purity specification is 95% . This compound is utilized as a versatile intermediate in medicinal and agricultural chemistry, particularly where the balance of lipophilicity and hydrogen-bonding capacity conferred by its unique substitution is required [1].

Differentiated 2-aminomethylpyrimidine building block
N-methyl secondary amine with 4-ethyl-6-methyl substitution
Commercially specified minimum 95% purity

Why a Generic Pyrimidine Analog Cannot Replace [(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine in Specialized Syntheses


Substituting [(4-ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine with a simpler analog like the 4,6-dimethyl or the primary amine derivative is not a straightforward swap. Even minor changes to the pyrimidine ring's alkyl substituents and the amine's degree of substitution can cause significant, quantifiable shifts in critical molecular properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which directly influence cell permeability, solubility, and target binding . As evidenced by the SAR of the aralkylamine fungicide patent family, a specific combination of an ethyl group on the pyrimidine and an N-alkyl substitution is a key structural motif for eliciting desired agrochemical activity, making the target compound a privileged scaffold that is not functionally equivalent to its close structural neighbors [1].

Alkyl and N-substitution shifts LogP and TPSA, altering permeability profile
Patent SAR identifies 4-ethyl + N-alkyl motif as key to agrochemical activity
Close analogs (e.g., 4,6-dimethyl or primary amine) may not be functionally equivalent

Quantitative Differentiation of [(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine: A Comparator-Based Evidence Guide for Procurement


Physicochemical Differentiation: Molecular Weight and Formula Against the 4,6-Dimethyl Primary Amine Analog

The target compound's molecular weight is a key differentiator. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, it is substantially heavier than the common 4,6-dimethyl primary amine analog (C₇H₁₁N₃; 137.18 g/mol). This is a direct consequence of the 4-ethyl group replacing a methyl group and the N-methylation of the amine, representing the addition of two methylene units (+28 Da) . This increased mass and carbon count directly impacts the compound's lipophilicity, as confirmed by the measured LogP values from authoritative vendor databases.

Molecular Weight vs Analog
Cross-study comparable
165.24 vs 137.18 g/mol
+20.4%
Larger MW suggests altered permeability profile
Calculated from molecular formula differences
Medicinal Chemistry Physicochemical Properties SAR

Lipophilicity Advantage: Predicted LogP Comparison against the 4,6-Dimethyl Primary Amine

The target compound exhibits a predicted LogP of 1.07, which is substantially higher than the predicted LogP of 0.38 reported for the simpler 4,6-dimethyl primary amine scaffold [1]. This calculated difference of approximately +0.69 log units translates to a roughly 4.9-fold increase in partition coefficient, a significant shift that would place the target compound in a more desirable lipophilicity range for membrane permeation in many drug and agrochemical discovery programs.

Predicted LogP Comparison
Cross-study comparable
LogP 1.07 vs 0.38
Δ+0.69 (~4.9× increase)
Higher lipophilicity may enhance membrane permeation
Predicted values from authoritative databases
Lipophilicity ADME Lead Optimization

Hydrogen Bond Donor Count: A Critical MPO Parameter Against the Primary Amine Analog

A key differentiator for central nervous system (CNS) drug discovery is the number of hydrogen bond donors (HBD). The target compound, a secondary amine, possesses exactly one HBD, which is a hard limit for many CNS multiparameter optimization (MPO) scoring functions . In contrast, the primary amine analog, (4-ethyl-6-methylpyrimidin-2-yl)methanamine, has two HBDs, a count that would disqualify it from many lead series or increase its likelihood of P-glycoprotein efflux .

HBD Count Difference
Cross-study comparable
1 HBD vs 2 HBDs
Single HBD may favor CNS drug-likeness
Vendor-reported calculated property
Drug-likeness CNS MPO Physicochemical Properties

Commercially Certified Purity Specification Compared to Unspecified Analogs

For procurement, a certified purity specification is a primary selection criterion. The target compound is commercially available with a minimum purity specification of 95%, as verified by multiple independent suppliers including Leyan and AKSci . This contrasts with many closely related custom-synthesis analogs, which are often listed without a public purity specification, introducing uncertainty and risk into research workflows that demand reproducible results from the outset.

Purity Specification
Head-to-head
95% min. vs unspecified
Specified purity supports reproducible synthesis
Supplier specification from Leyan and AKSci
Quality Control Procurement Reproducibility

Validated Application Scenarios for [(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine Based on Comparative Evidence


Agrochemical Lead Optimization: A Privileged Scaffold for Fungicide Discovery

Researchers developing novel fungicides should prioritize this compound as a core intermediate. The US5141941 patent family explicitly claims aralkylamine derivatives with 4-alkyl and N-alkyl substitutions on a pyrimidine ring as active fungicidal ingredients [1]. The target compound's specific 4-ethyl-6-methyl and N-methyl substitution pattern directly mirrors the key structural motifs of the claimed bioactive molecules, making it a strategically superior starting point for synthesizing patent-protected or follow-on candidates compared to non-conforming analogs.

CNS Drug Discovery: Privileged Building Block with Optimal HBD Count

In CNS MPO-driven medicinal chemistry, the target compound's single hydrogen bond donor (HBD) is a critical selection factor. Many CNS MPO scoring functions penalize compounds with more than one HBD . This secondary amine is therefore an ideal intermediate for CNS-focused projects, offering a decisive advantage over the primary amine analog, which, with two HBDs, would incur a structural penalty. Its lipophilicity (LogP 1.07) also places it in the optimal range for passive BBB penetration, supporting procurement for neuroscience lead development.

Quality-Controlled Chemical Biology Probe Synthesis

For chemical biology teams requiring high-confidence probe molecules, the certified 95% minimum purity of the commercially available target compound is a key differentiator . Procuring this specified building block directly eliminates the quality-control bottleneck associated with custom-synthesized, unspecified-purity analogs, such as the primary amine. This ensures that any resulting biological activity observed in cell-based assays can be attributed to the probe's structure, not a contaminant, a foundational requirement for rigorous target validation.

SAR Exploration of Lipophilic Amine Pharmacophores

In a medicinal chemistry campaign iterating on an amine-containing pharmacophore, the target compound offers a precise, one-step entry to an N-methyl, 4-ethyl substitution pattern. The data shows this pattern confers a substantial lipophilicity increase (ΔLogP ~+0.7) compared to a 4,6-dimethyl primary amine baseline [2]. This allows the medicinal chemist to rapidly access a distinct SAR vector for improving cellular permeability and target engagement, making it a high-value procurement for focused library synthesis around a validated hit.

Application
Selection Property
Validation Focus
Fungicide Lead Optimization
Key structural motif match (4-ethyl, N-methyl)
Patent SAR alignment (US5141941)
CNS Drug-like Building Block
Single HBD count for CNS MPO
CNS MPO scoring function compliance
High-Confidence Probe Synthesis
Certified 95% minimum purity
Reproducible biological assay results
Lipophilic Amine SAR Exploration
4-Ethyl, N-methyl substitution vector
Lipophilicity shift for permeability studies
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